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Executive Summary of Evacetrapib Metabolism

Evacetrapib is an investigational cholesteryl ester transfer protein (CETP) inhibitor that was developed for

reducing cardiovascular risk in patients with high-risk vascular disease. Understanding its metabolic

pathways is crucial for predicting drug-drug interactions and clinical outcomes. The metabolism of

evacetrapib occurs primarily via cytochrome P450 enzymes, with CYP3A responsible for approximately

90% of its CYP-mediated clearance and CYP2C8 contributing about 10%, based on in vitro studies [1]

[2].

Despite promising effects on lipid parameters (increasing HDL-C by 129% and reducing LDL-C by up to

36%), the ACCELERATE trial demonstrated that evacetrapib did not reduce cardiovascular outcomes in

high-risk patients, leading to discontinuation of its development [3] [4].

Quantitative Analysis of Evacetrapib Metabolism

Table 1: In Vitro Metabolic Parameters of Evacetrapib
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Parameter CYP3A CYP2C8

Fraction of CYP-mediated
Clearance (fₘCYP)

~90% [1] [2] ~10% [1] [2]

Impact of Strong Enzyme
Inhibition

AUC increased 2.37-fold with
ketoconazole [1] [2]

No significant change with
gemfibrozil (AUC ratio: 0.996) [1] [2]

Clinical Significance Primary metabolic pathway [1]
[2]

Minimal clinical impact [1] [2]

Table 2: Clinical Pharmacokinetic Parameters of Evacetrapib

Parameter Value Notes

Bioavailability 45% [3] Increased with high-fat meal [3]

Tₘₐₓ 3 hours [3] Rapid oral absorption [3]

Half-life (t₁/₂) 40-44 hours [3]

Volume of Distribution 548-827 L [3] Extensive tissue distribution [3]

Primary Route of Elimination Feces (93.1%) [1] [2] Extensive metabolism [1] [2]

Renal Excretion 2.30% [1] [2] Minimal renal clearance [1] [2]

Experimental Protocols for Evacetrapib Metabolism
Studies

Reaction Phenotyping Using Recombinant CYP Panels

Objective: To identify specific CYP enzymes responsible for evacetrapib metabolism and quantify their

relative contributions [1].
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Methodology:

Incubation System: Recombinant human CYP enzymes (Supersomes) including CYP1A2, 2B6,
2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, and 3A5 [1]

Incubation Conditions: Evacetrapib (30 or 300 nmol/L) with NADPH (1 mmol/L) in potassium
phosphate buffer [1]

Reaction Duration: 5 or 30 minutes at 37°C [1]
Termination: Acetonitrile with internal standard [1]

Analysis: LC-MS/MS for metabolite identification and quantification [1]

Calculations:

Intrinsic Clearance (CLᵢₙₜ): Calculated from substrate depletion rate constant [1]

Scaled Hepatic CLᵢₙₜ: HLM-scaled CLᵢₙₜ = (-kₙₑₜ × incubation volume) / (pmol rCYP × RAF) [1]
Fraction of CYP-mediated Clearance (fₘCYP): HLM-scaled CLᵢₙₜ for each rCYP divided by sum of

all quantified HLM-scaled CLᵢₙₜ values [1]

Clinical Drug-Drug Interaction Studies

Objective: To evaluate the effects of strong CYP3A and CYP2C8 inhibitors on evacetrapib

pharmacokinetics in humans [1].

CYP3A Inhibition Study Design:

Design: Randomized, open-label, 2-period, fixed-sequence [1]
Subjects: Healthy adults (N=12, 18-65 years) [1]

Treatment:
Period 1: Single 100-mg oral dose of evacetrapib
Period 2: 14 daily oral doses of ketoconazole (400 mg) with single 100-mg evacetrapib dose
on Day 5 [1]

Washout: Minimum 14 days based on evacetrapib mean half-life (~40 hours) [1]
PK Assessment: Serial blood sampling for evacetrapib concentration determination [1]

CYP2C8 Inhibition Study Design:

Inhibitor: Gemfibrozil [1]
Endpoint Comparison: Evacetrapib AUC(0-τ) and Cₘₐₓ with/without inhibitor [1]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://www.smolecule.com/products/s548850?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Metabolic Pathway of Evacetrapib

The following diagram illustrates the complete metabolic pathway and clinical assessment workflow for

evacetrapib:

Evacetrapib
Oral Administration

Absorption
Tmax: 3 hours

Bioavailability: 45%

Rapid absorption

Hepatic Metabolism
Primary: CYP3A (90%)

Secondary: CYP2C8 (10%)

Extensive metabolism

Elimination
Feces: 93.1%
Urine: 2.30%

Fecal elimination

Clinical DDI Assessment
CYP3A inhibition: ↑AUC 2.37x
CYP2C8 inhibition: No change

Drug interaction potential

Two minor metabolites
in plasma

Ketoconazole
(CYP3A inhibitor)

Gemfibrozil
(CYP2C8 inhibitor)

Click to download full resolution via product page

Evacetrapib Metabolic Pathway and Clinical Assessment

Clinical Implications and Clinical Trial Outcome

Drug-Drug Interaction Potential

Despite being metabolized primarily by CYP3A, evacetrapib demonstrates a low potential for clinically

relevant drug interactions when co-administered with strong CYP3A or CYP2C8 inhibitors [1] [2]. The
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modest increase in exposure (2.37-fold AUC increase) with ketoconazole co-administration was not

considered clinically significant due to evacetrapib's robust safety profile [1].

Impact of Organ Impairment

Hepatic Impairment: Evacetrapib exposure increases with severity of hepatic impairment. Apparent

clearance (CL/F) decreased in subjects with moderate and severe hepatic impairment compared to
controls [5].

Renal Impairment: Severe renal impairment did not significantly affect evacetrapib exposure,
consistent with minimal renal excretion (2.30% of dose) [5].

Clinical Trial Outcome: ACCELERATE

The ACCELERATE trial randomized 12,092 high-risk vascular patients to evacetrapib 130 mg daily or

placebo. Despite favorable effects on lipid parameters:

HDL-C increased by 130% (104 mg/dL vs. 46 mg/dL)

LDL-C decreased by 37% (55 mg/dL vs. 84 mg/dL)

The trial was terminated early for futility with no significant difference in the primary endpoint

(cardiovascular death, MI, stroke, coronary revascularization, or unstable angina: 12.8% vs. 12.7%, p=0.85)

[4].

Conclusion

Evacetrapib demonstrates a well-characterized metabolic profile with CYP3A as the dominant clearance

pathway and minor contribution from CYP2C8. The extensive in vitro and clinical characterization provides

a comprehensive understanding of its metabolic fate, drug interaction potential, and disposition in special

populations. Despite its favorable effects on lipid parameters and well-understood metabolic profile,

evacetrapib failed to demonstrate clinical benefit in reducing cardiovascular events in high-risk patients,

leading to discontinuation of its development.

Need Custom Synthesis?

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618649/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://link.springer.com/article/10.1007/s00228-016-2017-1
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://link.springer.com/article/10.1007/s00228-016-2017-1
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2016/03/29/22/34/ACCELERATE
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.smolecule.com/products/s548850?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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